Acarbose Impurity E

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

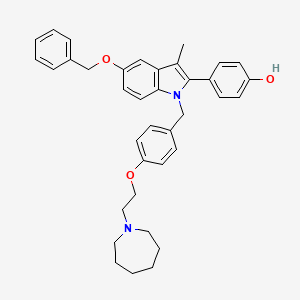

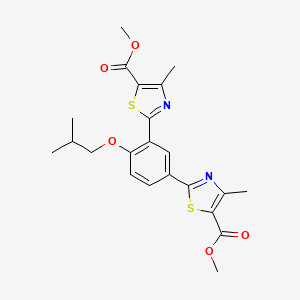

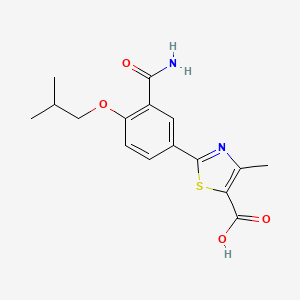

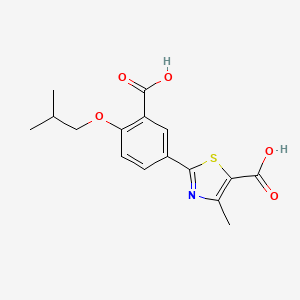

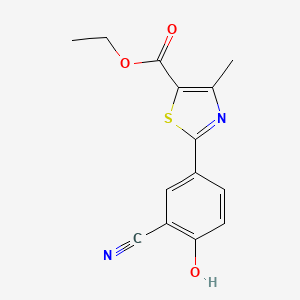

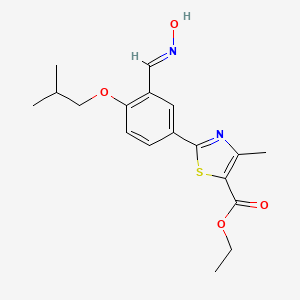

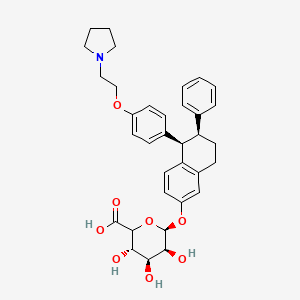

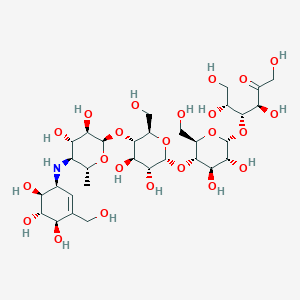

Acarbose Impurity E is an impurity of Acarbose, a medication used for the treatment of diabetes mellitus type 2 . It is a complex oligosaccharide with a molecular formula of C31H53NO23 .

Synthesis Analysis

The synthesis of Acarbose and its impurities involves a fermentation process . A study has shown that genetic engineering and fed-batch fermentation strategy can enhance Acarbose production . A TetR family regulator (TetR1) was identified to have a positive effect on the synthesis of Acarbose by promoting the expression of acbB and acbD .Molecular Structure Analysis

The molecular structure of Acarbose Impurity E is similar to that of Acarbose. Acarbose consists of an acarviosin moiety (aglycon cyclitol bonded to an amino sugar) coupled to two D-glucose units . The structures of the Acarbose impurities arise from differences in the sugar present, while the acarviosin part remains constant .Scientific Research Applications

Impurity Profiling in Acarbose

A study by Novak et al. (2005) highlights the application of integrated liquid chromatography-nuclear magnetic resonance (LC-NMR) and liquid chromatography-mass spectrometry (LC-MS) for profiling impurities in acarbose, a crucial step in ensuring drug quality and safety. This method facilitated the identification of impurities, including Acarbose Impurity E, by providing detailed structural elucidation through spectral analysis (Novak et al., 2005).

Characterization of Acarbose Impurities

Maruthi R et al. (2020) developed precise LC-MS/MS and NMR analytical methods for identifying and characterizing key impurities, including Acarbose Impurity E, in acarbose. This research underpins the importance of robust analytical techniques in ensuring the purity and efficacy of pharmaceutical compounds (Maruthi R et al., 2020).

Enhanced Acarbose Production and Impurity Reduction

Xue et al. (2013) explored the addition of validamine in the fermentation of Actinoplanes utahensis ZJB-08196 to enhance acarbose production while concurrently reducing the formation of impurity C. This study demonstrates an effective strategy for increasing the yield of acarbose and reducing undesirable impurities, potentially impacting the cost and quality of acarbose production (Xue et al., 2013).

Impurity Analysis for Drug Stability

Montazeri et al. (2018) developed a stability-indicating HPLC method for determining acarbose in pharmaceutical forms, where understanding the stability and degradation of impurities like Acarbose Impurity E is crucial for ensuring drug safety and effectiveness (Montazeri et al., 2018).

Fermentation Process Optimization

Hu Xuequn (2011) utilized ultrafiltration and nanofiltration membranes for the extraction and purification of acarbose from fermentation broth, a process that likely involves the removal of impurities such as Acarbose Impurity E. This research contributes to the development of more efficient and cost-effective manufacturing processes for acarbose (Hu Xuequn, 2011).

Mechanism of Action

properties

IUPAC Name |

(3S,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,5,6-tetrahydroxyhexan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H53NO23/c1-8-15(32-10-2-9(3-33)16(40)20(44)17(10)41)19(43)23(47)29(50-8)54-27-13(6-36)52-31(25(49)22(27)46)55-28-14(7-37)51-30(24(48)21(28)45)53-26(12(39)5-35)18(42)11(38)4-34/h2,8,10,12-37,39-49H,3-7H2,1H3/t8-,10+,12-,13-,14-,15-,16-,17+,18-,19+,20+,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEPXIUXMJVDQJW-AXJUGWJOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC(C(CO)O)C(C(=O)CO)O)CO)CO)O)O)NC4C=C(C(C(C4O)O)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@H]([C@@H](CO)O)[C@@H](C(=O)CO)O)CO)CO)O)O)N[C@H]4C=C([C@H]([C@@H]([C@H]4O)O)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H53NO23 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

807.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1220983-28-7 |

Source

|

| Record name | Acarbose impurity E | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1220983287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-4,6-DIDEOXY-4-(((1S,4R,5S,6S)-4,5,6-TRIHYDROXY-3-(HYDROXYMETHYL)-2-CYCLOHEXEN-1-YL)AMINO)-.ALPHA.-D-GLUCOPYRANOSYL-(1->4)-O-.ALPHA.-D-GLUCOPYRANOSYL-(1->4)-O-.ALPHA.-D-GLUCOPYRANOSYL-(1->4)-D-FRUCTOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R59T36P3BA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.